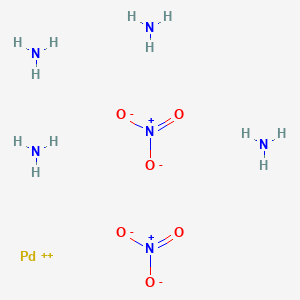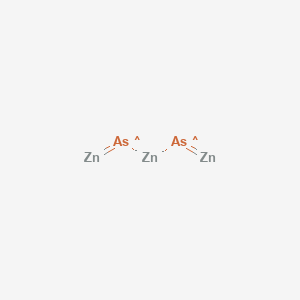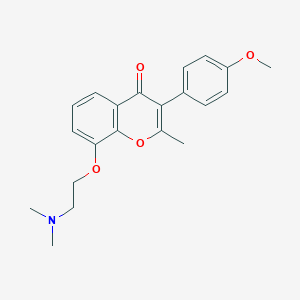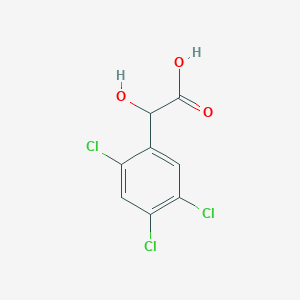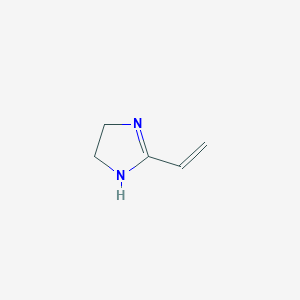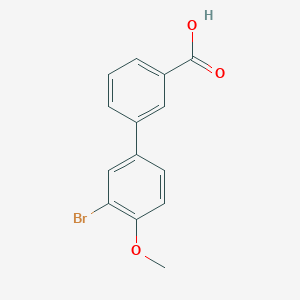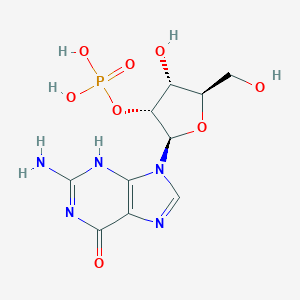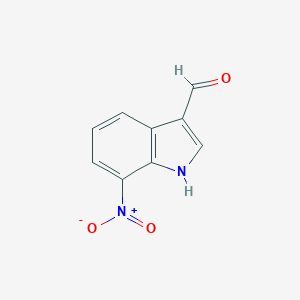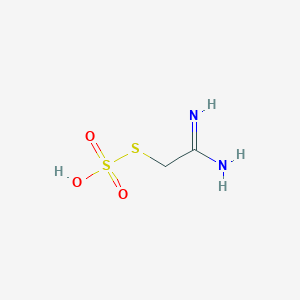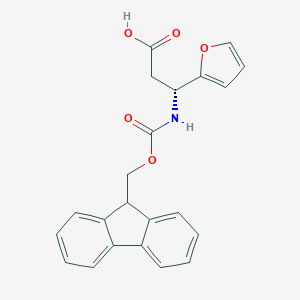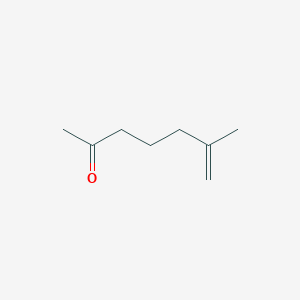
6-Methyl-6-hepten-2-one
概要
説明
6-Methyl-6-hepten-2-one is an organic compound with the molecular formula C8H14O. It is a colorless to pale yellow liquid with a characteristic odor. This compound is a key intermediate in the synthesis of various fragrances and flavors, and it is also used in the production of vitamins and other fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions: 6-Methyl-6-hepten-2-one can be synthesized through several methods. One common method involves the reaction of isopentenyl chloride with acetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out at a temperature of 60-61°C for about 3 hours, yielding this compound with a good yield .
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic dehydrogenation of 6-methyl-5-hepten-2-ol. This process involves the use of a dehydrogenation catalyst, such as copper chromite, at elevated temperatures. The reaction conditions are optimized to maximize the yield and purity of the product.
化学反応の分析
Types of Reactions: 6-Methyl-6-hepten-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed:
Oxidation: 6-Methyl-6-heptenoic acid or 6-Methyl-6-hepten-2-ol.
Reduction: 6-Methyl-6-hepten-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Methyl-6-hepten-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of fragrances, flavors, and vitamins.
Biology: It is studied for its role in plant metabolism and its effects on plant physiology.
Industry: It is used in the production of fine chemicals, including vitamins A, E, and K1.
作用機序
The mechanism of action of 6-Methyl-6-hepten-2-one involves its interaction with various molecular targets and pathways. For example, in plants, it is involved in the signaling pathways that regulate programmed cell death during stress responses . In medicinal applications, it may exert its effects by inducing apoptosis in cancer cells .
類似化合物との比較
6-Methyl-5-hepten-2-one: This compound is structurally similar but differs in the position of the double bond.
2-Methyl-2-hepten-6-one: Another isomer with a different arrangement of the double bond and methyl group.
Uniqueness: 6-Methyl-6-hepten-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its specific reactivity and applications in various fields make it a valuable compound in both research and industry.
特性
IUPAC Name |
6-methylhept-6-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h1,4-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCHGBFGIKQNCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146247 | |
| Record name | 6-Methyl-6-hepten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10408-15-8 | |
| Record name | 6-Methyl-6-hepten-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010408158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methyl-6-hepten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
